Cas no 289469-97-2 (Benzaldehyde,4-(4-methyl-2-pyridinyl)-)

Benzaldehyde,4-(4-methyl-2-pyridinyl)- is a specialized aromatic aldehyde featuring a pyridinyl substituent, which enhances its reactivity and utility in organic synthesis. The compound's structure, combining a benzaldehyde core with a 4-methyl-2-pyridinyl group, makes it a valuable intermediate for pharmaceuticals, agrochemicals, and fine chemical applications. Its electron-rich pyridine moiety facilitates selective reactions, such as nucleophilic additions or cross-coupling processes, while the aldehyde group offers versatile functionalization potential. This compound is particularly useful in constructing heterocyclic frameworks and as a precursor for ligands in catalytic systems. High purity and consistent quality ensure reliable performance in research and industrial settings.
Benzaldehyde,4-(4-methyl-2-pyridinyl)- structure
289469-97-2 structure
Product name:Benzaldehyde,4-(4-methyl-2-pyridinyl)-
CAS No:289469-97-2
MF:C13H11NO
MW:197.232543230057
CID:248974
PubChem ID:18667557

Benzaldehyde,4-(4-methyl-2-pyridinyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzaldehyde,4-(4-methyl-2-pyridinyl)-
    • 4-(4-METHYLPYRIDIN-2-YL)BENZALDEHYDE
    • 4-(4-METHYL(PYRIDIN-2-YL))BENZALDEHYDE
    • Benzaldehyde,4-(4-methyl-2-pyridinyl)
    • DTXSID00595401
    • Benzaldehyde, 4-(4-methyl-2-pyridinyl)-
    • 289469-97-2
    • GHBLNQSCMJBLNQ-UHFFFAOYSA-N
    • A1-19592
    • SCHEMBL7236054
    • Inchi: InChI=1S/C13H11NO/c1-10-6-7-14-13(8-10)12-4-2-11(9-15)3-5-12/h2-9H,1H3
    • InChI Key: GHBLNQSCMJBLNQ-UHFFFAOYSA-N
    • SMILES: O=CC1=CC=C(C2=NC=CC(C)=C2)C=C1

Computed Properties

  • Exact Mass: 197.08400
  • Monoisotopic Mass: 197.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 30Ų
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.3

Experimental Properties

  • PSA: 29.96000
  • LogP: 2.86950

Benzaldehyde,4-(4-methyl-2-pyridinyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AB36093-5g
4-(4-Methylpyridin-2-yl)benzaldehyde
289469-97-2 95%
5g
$1256.00 2024-04-20
A2B Chem LLC
AB36093-1g
4-(4-Methylpyridin-2-yl)benzaldehyde
289469-97-2
1g
$292.00 2023-12-31

Benzaldehyde,4-(4-methyl-2-pyridinyl)- Related Literature

Additional information on Benzaldehyde,4-(4-methyl-2-pyridinyl)-

Benzaldehyde,4-(4-methyl-2-pyridinyl)- (CAS No. 289469-97-2): A Comprehensive Overview in Modern Chemical Biology

Benzaldehyde,4-(4-methyl-2-pyridinyl)-, identified by the CAS number 289469-97-2, is a heterocyclic aromatic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, featuring a benzaldehyde moiety linked to a 4-methyl-2-pyridinyl group, exhibits unique structural and functional properties that make it a valuable scaffold for the development of novel bioactive molecules.

The structural composition of Benzaldehyde,4-(4-methyl-2-pyridinyl)- (CAS No. 289469-97-2) consists of a benzaldehyde core substituted with a pyridine ring at the 4-position, which is further methylated at the 2-position. This arrangement imparts distinct electronic and steric characteristics to the molecule, enabling its participation in various chemical reactions and interactions. The presence of both electron-withdrawing and electron-donating groups within the structure enhances its reactivity and potential applications in synthetic chemistry.

In recent years, Benzaldehyde,4-(4-methyl-2-pyridinyl)- (CAS No. 289469-97-2) has been extensively studied for its role in drug discovery and development. Its pyridine moiety serves as a privileged scaffold in medicinal chemistry, facilitating the design of molecules with enhanced binding affinity and selectivity towards biological targets. The compound’s ability to undergo diverse functionalization reactions makes it an attractive building block for synthesizing small-molecule inhibitors and activators.

One of the most compelling aspects of Benzaldehyde,4-(4-methyl-2-pyridinyl)- (CAS No. 289469-97-2) is its potential application in the development of therapeutic agents targeting neurological disorders. Recent studies have demonstrated that pyridine-based compounds can modulate neurotransmitter systems and exhibit neuroprotective effects. The specific substitution pattern in this molecule may contribute to its ability to interact with neuronal receptors and pathways, offering a promising avenue for the discovery of novel neuropharmacological agents.

Furthermore, Benzaldehyde,4-(4-methyl-2-pyridinyl)- (CAS No. 289469-97-2) has been explored in the context of antimicrobial research. The combination of benzaldehyde and pyridine functionalities provides a rich chemical space for designing molecules with broad-spectrum antimicrobial activity. Preliminary studies have shown that derivatives of this compound can exhibit inhibitory effects against various bacterial and fungal strains, suggesting its utility in developing new antimicrobial therapies.

The synthesis of Benzaldehyde,4-(4-methyl-2-pyridinyl)- (CAS No. 289469-97-2) involves multi-step organic transformations that highlight its synthetic versatility. Key synthetic strategies include condensation reactions between appropriate precursors followed by functional group modifications to introduce the desired substituents. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and regioselectivity in the synthesis process.

The pharmacokinetic properties of Benzaldehyde,4-(4-methyl-2-pyridinyl)- (CAS No. 289469-97-2) are also subjects of interest in drug development. Its metabolic stability, solubility, and distribution profiles are critical factors that determine its potential as a lead compound for further optimization. Computational modeling and experimental studies have been conducted to evaluate these properties and identify structural modifications that can enhance bioavailability and therapeutic efficacy.

In conclusion, Benzaldehyde,4-(4-methyl-2-pyridinyl)- (CAS No. 289469-97-2) represents a fascinating compound with significant potential in chemical biology and pharmaceutical research. Its unique structural features and diverse applications make it a valuable tool for developing novel bioactive molecules targeting various diseases. As research continues to uncover new aspects of this compound’s properties and applications, it is likely to remain a cornerstone in the field of medicinal chemistry.

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